molecular formula C21H15BrN2O B3440492 4-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenol

4-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenol

Cat. No.: B3440492
M. Wt: 391.3 g/mol
InChI Key: RQDWUBPWKGKAFS-UHFFFAOYSA-N
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Description

4-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenol is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a bromophenyl group, a phenyl group, and a phenol group attached to an imidazole ring. Imidazole derivatives are known for their wide range of biological and chemical applications, making them significant in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-bromobenzaldehyde with benzylamine can form an intermediate, which upon further reaction with phenol and a suitable catalyst, yields the desired imidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

4-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenol involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenol: A simpler compound with a bromophenyl group attached to a phenol.

    4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Another heterocyclic compound with similar substituents.

Uniqueness

4-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenol is unique due to its specific combination of functional groups and the imidazole ring, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

4-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2O/c22-17-10-6-15(7-11-17)20-19(14-4-2-1-3-5-14)23-21(24-20)16-8-12-18(25)13-9-16/h1-13,25H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDWUBPWKGKAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenol
Reactant of Route 2
4-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenol
Reactant of Route 3
4-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenol
Reactant of Route 4
4-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenol
Reactant of Route 5
4-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenol
Reactant of Route 6
4-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenol

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